molecular formula C17H13NO4S2 B2774753 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate CAS No. 896302-08-2

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate

Cat. No.: B2774753
CAS No.: 896302-08-2
M. Wt: 359.41
InChI Key: LDKBOOBDUNNODE-UHFFFAOYSA-N
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Description

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate is a complex organic compound that features a thiazole ring, a pyran ring, and a benzoate group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S2/c1-11-9-23-17(18-11)24-10-13-7-14(19)15(8-21-13)22-16(20)12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKBOOBDUNNODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the pyran ring carbonyl group can yield alcohols .

Scientific Research Applications

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes, such as DNA replication and protein synthesis, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate is unique due to its combination of thiazole, pyran, and benzoate groups, which confer distinct chemical and biological properties.

Biological Activity

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate, identified by the CAS number 896305-67-2, is a complex organic compound with significant implications in medicinal chemistry. It is recognized as a key intermediate in the synthesis of Prulifloxacin, a novel tricyclic quinolone antibiotic. The structural features of this compound, particularly the thiazole and pyran rings, are crucial for its biological activity and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C18H18N2O5SC_{18}H_{18}N_{2}O_{5}S, with a molecular weight of approximately 378.41 g/mol. Its structure incorporates various functional groups that suggest potential interactions with biological targets, making it a candidate for further pharmacological studies. The compound’s unique structural characteristics include:

FeatureDescription
Molecular FormulaC18H18N2O5SC_{18}H_{18}N_{2}O_{5}S
Molecular Weight378.41 g/mol
Functional GroupsThiazole, Pyran, Benzoate
Heterocyclic CompoundsYes

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Compounds with similar structures have been shown to exhibit significant pharmacological effects, such as antimicrobial and anticancer properties. The mechanism of action involves binding to enzymes or receptors, modulating biological pathways and exerting therapeutic effects .

Antimicrobial Properties

Research indicates that compounds containing thiazole and pyran moieties often display antimicrobial activity. For instance, derivatives similar to this compound have been evaluated for their effectiveness against various bacterial strains. A study highlighted that thiazole-integrated compounds exhibited notable antibacterial activity comparable to standard antibiotics like norfloxacin .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Certain thiazole derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that modifications in the thiazole structure can enhance antitumor activity. The structure-based activity relationship (SAR) analysis indicates that specific substitutions on the phenyl ring are crucial for enhancing cytotoxicity .

Case Studies

  • Antimicrobial Activity : A study assessed the antibacterial efficacy of thiazole-based compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential as therapeutic agents .
  • Anticancer Activity : Another investigation focused on a series of thiazole-containing compounds, revealing that one particular derivative showed IC50 values lower than those of established chemotherapeutics like doxorubicin against A431 cancer cells. Molecular dynamics simulations indicated that the compound interacted predominantly through hydrophobic contacts with target proteins.

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